Yap-tead-IN-1 (tfa) is a potent inhibitor of the interaction between the transcriptional coactivators Yes-associated protein and transcriptional enhancer factor (YAP/TAZ) and their partner transcription factors TEAD1-4. This interaction plays a critical role in the regulation of the Hippo signaling pathway, which is involved in cell growth, differentiation, and organ size control. Dysregulation of this pathway is implicated in various cancers, making Yap-tead-IN-1 a significant compound for cancer research and potential therapeutic applications.
Yap-tead-IN-1 (tfa) is classified as a small molecule inhibitor specifically targeting the YAP-TEAD protein-protein interaction. It has been developed through structure-based design and medicinal chemistry approaches, focusing on disrupting the binding affinity between YAP/TAZ and TEAD proteins. The compound's synthesis and biological activity have been documented in several studies, highlighting its potential as an anti-cancer agent by inhibiting TEAD-mediated transcriptional activity associated with oncogenesis .
The synthesis of Yap-tead-IN-1 (tfa) involves several key steps:
The synthesis process requires advanced techniques such as mass spectrometry for screening and validation of protein-ligand interactions, alongside high-resolution X-ray crystallography to confirm binding modes and optimize structural features for improved potency .
Yap-tead-IN-1 (tfa) is characterized by a specific molecular architecture that allows it to effectively inhibit YAP-TEAD interactions. The compound features a 17-mer peptide structure that exhibits high binding affinity for TEAD proteins, with a dissociation constant (Kd) of 15 nM for TEAD1 compared to 40 nM for YAP .
The structural analysis reveals that Yap-tead-IN-1 occupies critical hydrophobic pockets within the TEAD protein, facilitating strong interactions that disrupt YAP binding. Detailed structural data can be obtained from crystallographic studies that illustrate the precise positioning of the compound within the protein interface .
Yap-tead-IN-1 (tfa) engages in specific chemical reactions primarily characterized by covalent bond formation with cysteine residues in TEAD proteins. This reaction is crucial for its mechanism of action, leading to irreversible inhibition of the YAP-TEAD complex.
The primary reaction involves nucleophilic attack by the thiol group of cysteine on an electrophilic center within Yap-tead-IN-1, resulting in stable covalent modification. Subsequent analyses using mass spectrometry confirm successful labeling of target residues .
Yap-tead-IN-1 (tfa) operates by inhibiting the transcriptional activity mediated by YAP/TAZ through disruption of their interaction with TEAD proteins. This inhibition leads to reduced expression of target genes involved in cell proliferation and survival.
The mechanism involves:
Experimental data indicate that treatment with Yap-tead-IN-1 results in decreased cell viability in various cancer cell lines, demonstrating its potential as a therapeutic agent against tumors driven by aberrant YAP/TAZ signaling .
Relevant analytical techniques such as NMR spectroscopy and HPLC are employed to assess purity and structural integrity throughout synthesis .
Yap-tead-IN-1 (tfa) has significant scientific applications primarily in cancer research:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: